molecular formula C22H21N2+ B12472718 1-Butyl-3-(quinolin-2-yl)quinolinium

1-Butyl-3-(quinolin-2-yl)quinolinium

Katalognummer: B12472718
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: PTOPXKVKQSHCOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’-butyl-[2,3’-biquinolin]-1’-ium is a complex organic compound that belongs to the class of biquinolines. Biquinolines are known for their unique structural properties and potential applications in various fields, including chemistry, biology, and materials science. The compound’s structure consists of two quinoline units connected through a butyl group, forming a stable and versatile molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1’-butyl-[2,3’-biquinolin]-1’-ium typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to form an amine, and subsequent bromination . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of 1’-butyl-[2,3’-biquinolin]-1’-ium may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize reaction efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

1’-butyl-[2,3’-biquinolin]-1’-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1’-butyl-[2,3’-biquinolin]-1’-ium has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1’-butyl-[2,3’-biquinolin]-1’-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-butyl-2,3-dimethylimidazolium chloride
  • 1-butyl-2,3-dimethylimidazolium bromide
  • n-butyl alcohol
  • sec-butyl alcohol
  • tert-butyl alcohol

Uniqueness

1’-butyl-[2,3’-biquinolin]-1’-ium stands out due to its unique biquinoline structure, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C22H21N2+

Molekulargewicht

313.4 g/mol

IUPAC-Name

1-butyl-3-quinolin-2-ylquinolin-1-ium

InChI

InChI=1S/C22H21N2/c1-2-3-14-24-16-19(15-18-9-5-7-11-22(18)24)21-13-12-17-8-4-6-10-20(17)23-21/h4-13,15-16H,2-3,14H2,1H3/q+1

InChI-Schlüssel

PTOPXKVKQSHCOW-UHFFFAOYSA-N

Kanonische SMILES

CCCC[N+]1=CC(=CC2=CC=CC=C21)C3=NC4=CC=CC=C4C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.